An In-depth Technical Guide to 4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine (CAS 860258-50-0)
An In-depth Technical Guide to 4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine (CAS 860258-50-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine, a substituted purine analog, is a heterocyclic building block of significant interest in medicinal chemistry. Its strategic substitution with a chloro group at the 4-position and a methyl group at the 6-position of the imidazo[4,5-c]pyridine scaffold makes it a versatile intermediate for the synthesis of a diverse range of biologically active compounds. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its role in the development of novel therapeutics.
Core Molecular Attributes
4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine (CAS 860258-50-0) possesses a fused heterocyclic ring system that is isosteric to natural purines, a structural feature that underpins its "privileged" status in drug discovery. The presence of the chlorine atom at an electron-deficient position renders it an excellent leaving group for nucleophilic substitution reactions, which is the cornerstone of its synthetic utility.
Table 1: Physicochemical Properties of 4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine
| Property | Value | Source |
| CAS Number | 860258-50-0 | ChemScene[1] |
| Molecular Formula | C₇H₆ClN₃ | ChemScene[1] |
| Molecular Weight | 167.60 g/mol | ChemScene[1] |
| Appearance | Solid (predicted) | - |
| Melting Point | No data available | - |
| Boiling Point | No data available | - |
| Solubility | No data available | - |
| Topological Polar Surface Area (TPSA) | 41.57 Ų | ChemScene[1] |
| logP (calculated) | 1.91972 | ChemScene[1] |
| Hydrogen Bond Donors | 1 | ChemScene[1] |
| Hydrogen Bond Acceptors | 2 | ChemScene[1] |
| Rotatable Bonds | 0 | ChemScene[1] |
| Storage | Sealed in dry, 2-8℃ | ChemScene[1] |
Synthesis and Spectroscopic Characterization
A plausible synthetic pathway is the reaction of 3,4-diamino-5-methylpyridine with a one-carbon synthon, such as formic acid, followed by chlorination.[3] The synthesis of methyl-substituted imidazo[4,5-c]pyridines has been achieved by reacting 5-methyl-3,4-diamino-pyridine with 100% formic acid under reflux.[3] Subsequent chlorination, potentially using an agent like phosphorus oxychloride (POCl₃), would yield the desired product. This general approach for the chlorination of a hydroxy-precursor is a standard transformation in heterocyclic chemistry.[4]
Caption: Plausible synthetic route to 4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine.
Spectroscopic Data: As of the latest information available, detailed experimental ¹H NMR, ¹³C NMR, and mass spectrometry data for 4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine have not been published in the surveyed literature. Researchers synthesizing this compound would need to perform these analyses for structural confirmation.
Chemical Reactivity and Synthetic Applications
The primary mode of reactivity for 4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine is nucleophilic aromatic substitution (SNAr) at the C4 position. The electron-withdrawing nature of the fused imidazole and pyridine rings activates the chloro-substituent, making it an excellent leaving group for reactions with a wide range of nucleophiles. This reactivity is pivotal to its role as a versatile synthetic intermediate.
Key Reactions:
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Amination: Reaction with primary and secondary amines to introduce diverse side chains. This is a common strategy in the synthesis of kinase inhibitors.
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Alkoxylation/Thiolation: Displacement of the chloride with alcohols or thiols to generate ether and thioether linkages.
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Cross-Coupling Reactions: Although less common for this specific scaffold in the available literature, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) could potentially be employed to form carbon-carbon or carbon-nitrogen bonds.
The imidazo[4,5-c]pyridine core is recognized as a privileged structure in medicinal chemistry, frequently appearing in molecules designed to target protein kinases.[5] The 4-position provides a crucial vector for introducing substituents that can interact with specific pockets within the ATP-binding site of kinases, thereby modulating potency and selectivity.
Caption: Reactivity of 4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine in S_NAr reactions.
Biological and Medicinal Chemistry Relevance
The imidazo[4,5-c]pyridine scaffold is a well-established pharmacophore with a broad range of biological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties.[3][6] This diverse activity stems from its structural similarity to endogenous purines, allowing it to interact with a variety of biological targets.
Derivatives of imidazo[4,5-c]pyridines have been investigated as:
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Kinase Inhibitors: The scaffold can mimic the adenine portion of ATP, enabling it to bind to the ATP-binding site of various kinases.
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Antiviral Agents: Some imidazo[4,5-c]pyridine derivatives have shown efficacy against viruses such as the Bovine Viral Diarrhea Virus (BVDV), a surrogate for Hepatitis C virus.[3]
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PARP Inhibitors: Certain compounds containing this core have demonstrated inhibitory activity against poly(ADP-ribose) polymerase, an important target in cancer therapy.
While specific studies on the biological activity of 4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine itself are not prominent in the searched literature, its value lies in its potential as a key intermediate for the synthesis of libraries of compounds for screening against these and other biological targets. For example, a study on novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents highlights the therapeutic potential of this class of compounds.[1]
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.[7]
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[5][7] Avoid contact with skin and eyes.[7]
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Recommended storage is at 2-8℃.[1]
-
In case of exposure:
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Skin contact: Wash off immediately with plenty of water.[7]
-
Eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[7]
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Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[5]
-
It is imperative to consult a comprehensive and compound-specific SDS before handling this chemical.
Conclusion
4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its strategic functionalization allows for facile diversification through nucleophilic aromatic substitution, providing access to a wide array of novel compounds. While detailed experimental data for this specific molecule is somewhat limited in the public domain, the established chemistry and biological importance of the imidazo[4,5-c]pyridine scaffold underscore its utility for researchers engaged in the design and synthesis of new therapeutic agents. Further research to fully characterize this compound and explore its applications is warranted.
References
Sources
- 1. chemscene.com [chemscene.com]
- 2. Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate [jscimedcentral.com]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-CHLORO-1-H-IMIDAZO[4,5-C]PYRIDINE | 2770-01-6 [chemicalbook.com]
- 5. 4-Chloro-1H-imidazo[4,5-c]pyridine | 81053-66-9 | Benchchem [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. echemi.com [echemi.com]
